3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-2-18-12(19)14(16-13(18)20)5-8-17(9-6-14)23(21,22)11-4-3-7-15-10-11/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONOGLBTONNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Pyridinylsulfonyl Group: The pyridinylsulfonyl group can be introduced through a sulfonylation reaction. This step typically involves the use of a sulfonyl chloride derivative and a base to promote the reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Modifications to the pyridine and triazole moieties can significantly influence biological activity.
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Pyridine ring | Substitution at position 3 | Enhanced binding affinity to target proteins |
| Triazole linkage | Variation in substituents | Altered solubility and bioavailability |
Case Studies
Case Study 1: PARP Inhibition
A study focusing on the design and synthesis of PARP inhibitors demonstrated that compounds with similar structural frameworks to this compound exhibited promising IC50 values against PARP enzymes. The most effective derivatives showed selectivity towards cancer cells with BRCA mutations .
Case Study 2: Antifungal Screening
In a screening of novel antifungal agents based on pyridine-sulfonamide derivatives, compounds structurally related to this compound were evaluated against Candida species. Some derivatives demonstrated MIC values lower than those of standard antifungal treatments like fluconazole .
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The pyridinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Yields : Yields vary significantly, with microwave-assisted methods (e.g., 32% in ) being less efficient than classical Bucherer–Berg reactions (86% in ).
- Substituent Diversity : Pyridinylsulfonyl (Compound X) and benzyl groups enhance polarity compared to lipophilic substituents like trifluoromethyl .
Table 2: Pharmacological Profile Comparison
Key Observations :
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structural features and functional groups suggest significant potential for diverse biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a spirocyclic structure , characterized by two rings sharing a single atom. The presence of the pyridinylsulfonyl group and the triazaspiro scaffold enhances its interaction with biological targets, making it a subject of interest for various research applications including:
- Anticonvulsant activity
- Enzyme inhibition
- Pharmacological interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridinylsulfonyl group is known to engage with enzyme active sites, potentially inhibiting their activity. The spirocyclic structure may stabilize these interactions, enhancing efficacy.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study highlighted the synthesis and evaluation of various derivatives from the triazaspiro series, demonstrating significant anticonvulsant activity in animal models .
Enzyme Inhibition
The compound has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being explored for their potential in cancer therapy due to their ability to induce synthetic lethality in cancer cells deficient in homologous recombination .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds within the triazaspiro class. For instance:
- Study on Myelostimulators : Research demonstrated that derivatives of triazaspiro compounds could accelerate lymphocyte regeneration and granulocyte cell pool recovery in bone marrow hematopoiesis .
- PARP Inhibition : Compounds structurally similar to this compound were evaluated for their IC50 values against PARP enzymes, showing low nanomolar potency and selectivity towards PARP-1 and PARP-2 .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
